An In-depth Technical Guide to 5-(3-Methoxyphenyl)-2-furoic acid: Chemical Properties and Therapeutic Potential
An In-depth Technical Guide to 5-(3-Methoxyphenyl)-2-furoic acid: Chemical Properties and Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive examination of 5-(3-Methoxyphenyl)-2-furoic acid, a heterocyclic carboxylic acid with significant promise in medicinal chemistry. By dissecting its chemical properties, synthesis, and biological context, this document serves as a foundational resource for its application in contemporary drug discovery and development.
Core Chemical Identity and Physicochemical Profile
5-(3-Methoxyphenyl)-2-furoic acid is characterized by a furan-2-carboxylic acid scaffold bearing a 3-methoxyphenyl substituent at the 5-position. This structural arrangement confers a unique combination of aromaticity, acidity, and lipophilicity, which are critical determinants of its chemical reactivity and pharmacological activity.
Fundamental Properties
A summary of the key identification and physicochemical parameters for 5-(3-Methoxyphenyl)-2-furoic acid is provided below. These data are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₀O₄ | [1][2] |
| Molecular Weight | 218.21 g/mol | [1][2] |
| IUPAC Name | 5-(3-methoxyphenyl)furan-2-carboxylic acid | [1] |
| CAS Number | 54022-96-7 | [1][2] |
| Melting Point | 169 °C | [2] |
| Boiling Point | 410.6 ± 25.0 °C (Predicted) | |
| pKa | 3.66 ± 0.10 (Predicted) | |
| Solubility | Soluble in DMSO |
The acidity of the carboxylic acid moiety is a key feature, with a predicted pKa similar to that of the parent compound, 2-furoic acid (pKa ≈ 3.12).[3] This acidic nature is crucial for its interaction with biological targets and for the development of prodrug strategies.
Spectroscopic Characterization
The structural elucidation of 5-(3-Methoxyphenyl)-2-furoic acid relies on a combination of spectroscopic techniques. While a dedicated full spectrum for this specific molecule is not publicly available, the expected spectral characteristics can be inferred from data on closely related furan derivatives.
-
¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the furan ring protons, typically in the aromatic region. The protons of the 3-methoxyphenyl group will present as a characteristic multiplet, and a singlet for the methoxy group protons will be observed further upfield. The acidic proton of the carboxylic acid will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the carboxylic acid in the downfield region. Aromatic carbons of both the furan and phenyl rings will resonate in the typical aromatic region, with the methoxy carbon appearing as a distinct upfield signal.[4]
-
Mass Spectrometry: Electron ionization mass spectrometry is expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the furoic acid and methoxyphenyl moieties.
Synthesis and Reactivity
The synthesis of 5-(3-Methoxyphenyl)-2-furoic acid is typically achieved through modern cross-coupling methodologies, which offer high efficiency and functional group tolerance. The reactivity of the molecule is primarily dictated by the carboxylic acid group and the furan ring.
Synthetic Approach: Palladium-Catalyzed Cross-Coupling
A robust and widely applicable method for the synthesis of 5-aryl-2-furoic acids is the Suzuki cross-coupling reaction. This approach involves the reaction of a 5-halo-2-furoic acid derivative with an appropriately substituted boronic acid in the presence of a palladium catalyst and a base.
Caption: A representative synthetic workflow for 5-(3-Methoxyphenyl)-2-furoic acid via Suzuki coupling.
Experimental Protocol: Suzuki Coupling and Saponification
Step 1: Suzuki Coupling
-
To a solution of methyl 5-bromofuran-2-carboxylate (1.0 equiv) and (3-methoxyphenyl)boronic acid (1.2 equiv) in a mixture of 1,4-dioxane and water (4:1), add sodium carbonate (2.0 equiv).
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) and heat the reaction mixture at 90 °C overnight under an inert atmosphere.
-
Upon completion (monitored by TLC), cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield methyl 5-(3-methoxyphenyl)-2-furoate.
Step 2: Saponification
-
Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water (2:1).
-
Add lithium hydroxide (2.0 equiv) and stir the mixture at room temperature for 3-4 hours.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford 5-(3-Methoxyphenyl)-2-furoic acid.
Applications in Drug Discovery
The furan scaffold is a recognized pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[5][6][7] The incorporation of a substituted phenyl ring at the 5-position provides a valuable vector for modulating the pharmacological profile of the furoic acid core.
Potential as an Anticancer Agent
Derivatives of 5-phenylfuran have been investigated as potential anticancer agents. For instance, certain compounds from this class have been shown to act as reversal agents against P-glycoprotein-mediated multidrug resistance in cancer cells.[8][9] The 3-methoxyphenyl substitution pattern, in particular, has been explored in the design of inhibitors of tubulin polymerization, a key target in cancer chemotherapy.[10]
Anti-inflammatory and Antimicrobial Activities
Furan derivatives have a long history in medicinal chemistry as anti-inflammatory and antimicrobial agents.[5][6] The anti-inflammatory activity of related dihydrobenzofuran derivatives has been demonstrated, suggesting that the core scaffold of 5-(3-Methoxyphenyl)-2-furoic acid could be a valuable starting point for the development of novel anti-inflammatory drugs.[11]
Safety and Handling
As with any chemical reagent, 5-(3-Methoxyphenyl)-2-furoic acid should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
5-(3-Methoxyphenyl)-2-furoic acid represents a versatile and promising scaffold for the development of new therapeutic agents. Its well-defined chemical properties, accessible synthetic routes, and the known biological activities of related furan derivatives make it an attractive candidate for further investigation in medicinal chemistry. This guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this intriguing molecule.
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CNR-IRIS. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Retrieved from [Link]
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